molecular formula C12H12FNO2 B2736311 1-(8-Fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one CAS No. 2176573-77-4

1-(8-Fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one

Cat. No. B2736311
CAS RN: 2176573-77-4
M. Wt: 221.231
InChI Key: WFBIBONMABLOPY-UHFFFAOYSA-N
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Description

“1-(8-Fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one” is a complex organic compound. It contains a benzoxazin ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in drug research and development due to their interesting pharmaceutical and biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxazin ring, a fluorine atom, and a prop-2-en-1-one group . The exact 3D structure could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzoxazin ring and the fluorine atom. The benzoxazin ring could potentially undergo various reactions, including substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . These could include its molecular weight, solubility, melting point, and boiling point .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity and exploring its potential use in drug development .

properties

IUPAC Name

1-(8-fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-3-11(15)14-7-8(2)16-12-9(13)5-4-6-10(12)14/h3-6,8H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBIBONMABLOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C(O1)C(=CC=C2)F)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-Fluoro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one

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